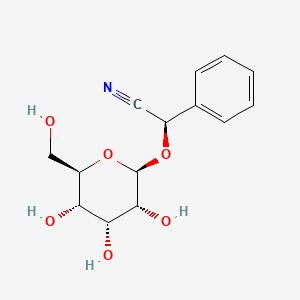
(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile
Beschreibung
(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile is a naturally occurring compound found in the leaves and stems of passion fruit (Passiflora edulis).
Eigenschaften
Molekularformel |
C14H17NO6 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
(2R)-2-phenyl-2-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile |
InChI |
InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10+,11+,12+,13+,14+/m0/s1 |
InChI-Schlüssel |
ZKSZEJFBGODIJW-YHBOFVJASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O |
Synonyme |
passiedulin |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile involves several steps, starting from basic organic compounds. The key steps include:
Formation of the core structure: This involves the reaction of phenylacetonitrile with appropriate reagents to form the core structure of this compound.
Glycosylation: The final step involves the attachment of a sugar moiety to the hydroxylated core structure using glycosyl donors and catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Quality control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or amines, depending on the reducing agents used, such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to enzymes: this compound can inhibit or activate enzymes involved in various biochemical pathways.
Modulating signaling pathways: It can influence cellular signaling pathways, leading to changes in gene expression and cellular responses.
Antioxidant activity: this compound can scavenge free radicals and reduce oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:
Passitrifasciatin: Another compound found in passion fruit with similar glycosylation patterns.
Passibiflorin: A structurally related compound with different aglycone moieties.
Epipassibiflorin: An epimer of passibiflorin with distinct stereochemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


